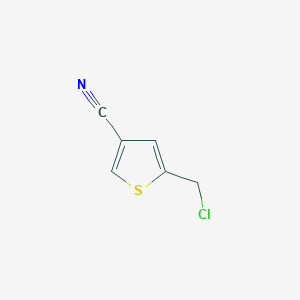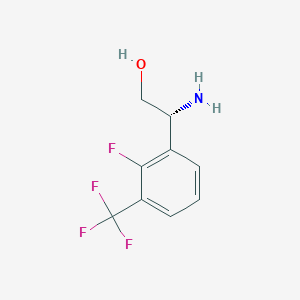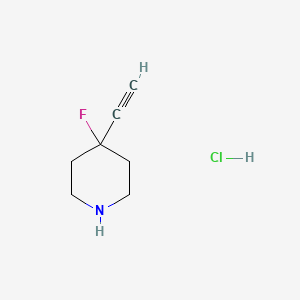![molecular formula C8H6F3NO3 B13559045 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a trifluoromethyl group and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid typically involves the following steps:
Fluorination Reaction:
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.
Acetic Acid Formation: The final step involves the formation of the acetic acid moiety, which can be achieved through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid: Another compound with a trifluoromethyl group and hydroxyacetic acid moiety.
2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid: A boronic acid derivative with similar structural features.
Uniqueness: 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H6F3NO3 |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
2-hydroxy-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-2-1-4(3-12-5)6(13)7(14)15/h1-3,6,13H,(H,14,15) |
Clé InChI |
BTLVWDIQBOFKJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(C(=O)O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)

![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)




